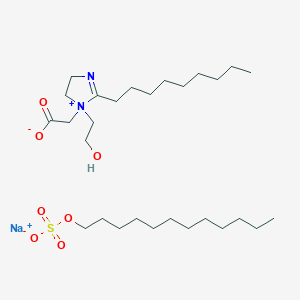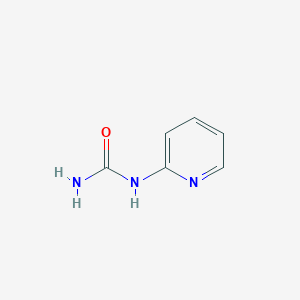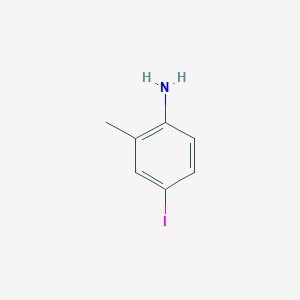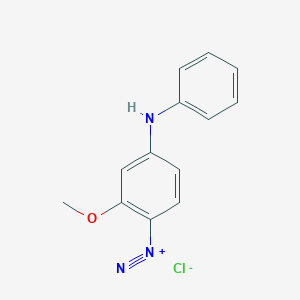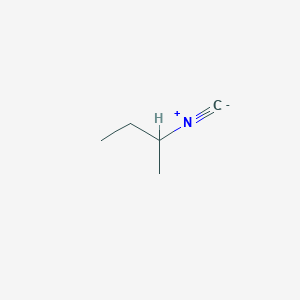
2-Isocyanobutane
Vue d'ensemble
Description
2-Isocyanobutane is a chemical compound of interest due to its potential applications in various chemical synthesis processes and materials science. The focus here is on its synthesis, structure, reactions, and properties, providing a foundation for understanding its role in scientific and industrial contexts.
Synthesis Analysis
The synthesis of compounds related to this compound, such as isocyanides and isobutanol derivatives, involves multi-component reactions (MCRs) and dehydration of fermented isobutanol. For instance, 4-Isocyanopermethylbutane-1,1,3-triol (IPB) is used in MCRs to produce highly activated N-acylpyrroles, demonstrating the versatility of isocyanobutane derivatives in synthesis (Neves Filho et al., 2012). Additionally, the catalytic dehydration of fermented isobutanol to isobutylene, a platform molecule for synthesizing fuels or chemicals, highlights a route to derivatives of this compound (Taylor et al., 2010).
Molecular Structure Analysis
The structure of molecules closely related to this compound, such as isobutane and its isotopic species, has been extensively studied. Research on isobutane has revealed its belonging to the point group C3v, with detailed structural parameters including bond lengths and angles, providing insights into the molecular geometry that may be similar to this compound (Lide, 1960).
Chemical Reactions and Properties
Isocyanides, including those related to this compound, participate in diverse chemical reactions, such as the palladium-catalyzed reductive isocyanide insertion, yielding complex structures like polysubstituted pyrroles (Chen et al., 2019). These reactions underscore the reactivity and functional versatility of isocyanobutane derivatives.
Physical Properties Analysis
The physical state and properties of compounds structurally similar to this compound, such as 2-methylbutane-1,2,3,4-tetraol , have been investigated to understand their behavior in aerosols, which may provide insights into the physical characteristics of this compound under various conditions (Lessmeier et al., 2018).
Chemical Properties Analysis
The study of isobutane and isobutene adsorption on metal-organic frameworks offers insights into the adsorptive behavior and chemical properties of molecules related to this compound, suggesting potential applications in separation processes and chemical synthesis (Hartmann et al., 2008).
Applications De Recherche Scientifique
Catalyseurs dans l'isomérisation
Le 2-Isocyanobutane joue un rôle important dans l'isomérisation du n-butane linéaire en isobutane substitué . Ce processus est crucial dans l'industrie pétrochimique, où l'isobutane est une matière première et un intermédiaire chimique essentiels . Le processus d'isomérisation a été étudié en utilisant divers catalyseurs, y compris les zéolithes microporeuses et la zircone sulfatée .
Production de carburants à indice d'octane élevé
La demande d'isobutane, qui peut être produit à partir de this compound par isomérisation, est due à son rôle de matière première précieuse pour les carburants à indice d'octane élevé . Ces carburants sont utilisés dans les moteurs haute performance pour prévenir le cognement et améliorer l'efficacité .
Intermédiaires chimiques
L'isobutane, dérivé du this compound, est utilisé comme intermédiaire chimique dans divers procédés industriels . Il est utilisé dans la production d'une large gamme de produits chimiques, y compris les alkylats, qui sont utilisés dans la production d'essence .
Propulseur et étalon
L'isobutane est également utilisé comme propulseur et étalon dans diverses applications . C'est un autre domaine où le this compound, en tant que précurseur de l'isobutane, trouve son application .
Synthèse de produits naturels
Le this compound a été utilisé dans la synthèse de produits naturels, tels que le pupukeanane
Mécanisme D'action
Target of Action
2-Isocyanobutane, also known as sec-butyl isocyanide , is a small molecule that interacts with several targets. The primary targets of this compound include Camphor 5-monooxygenase in Pseudomonas putida, Myoglobin in humans, Cytochrome c’ in Rhodobacter capsulatus, and Group 1 truncated hemoglobin GlbN in Mycobacterium tuberculosis . These targets play crucial roles in various biological processes, including oxygen transport and metabolism.
Mode of Action
It is known to bind oxygen cooperatively with very high affinity . This suggests that it may influence the function of its targets by modulating their oxygen-binding properties.
Biochemical Pathways
Given its interaction with proteins involved in oxygen transport and metabolism, it is likely that it influences pathways related to these processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Given its interaction with proteins involved in oxygen transport and metabolism, it may influence cellular processes related to these functions .
Propriétés
IUPAC Name |
2-isocyanobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMGIBWFZLSMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377745 | |
| Record name | 2-isocyanobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14069-89-7 | |
| Record name | 2-isocyanobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




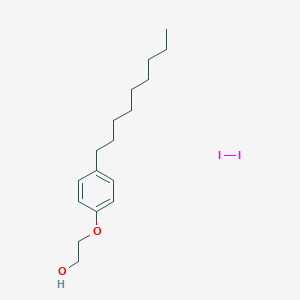
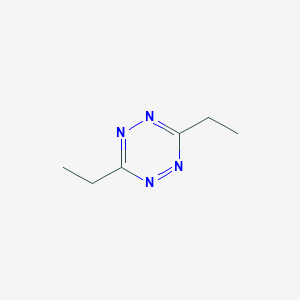
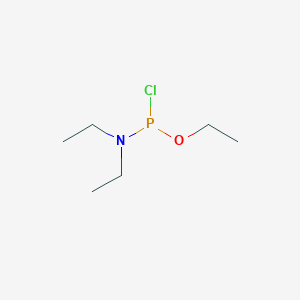

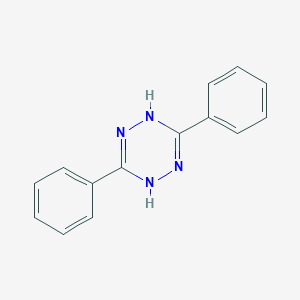
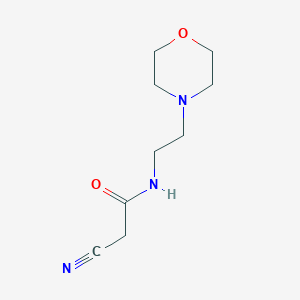

![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
